molecular formula C4H6O2 B1293499 3,6-Dioxabicyclo[3.1.0]hexane CAS No. 285-69-8

3,6-Dioxabicyclo[3.1.0]hexane

Cat. No. B1293499
CAS RN: 285-69-8
M. Wt: 86.09 g/mol
InChI Key: AIUTZIYTEUMXGG-UHFFFAOYSA-N
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Description

3,6-Dioxabicyclo[3.1.0]hexane is a bicyclic organic compound characterized by the presence of two oxygen atoms embedded within a hexane ring structure. This compound is part of a broader class of bicyclic molecules that have been studied for their diverse biological activities and potential applications in various fields, including pharmaceuticals, materials science, and catalysis .

Synthesis Analysis

The synthesis of related bicyclic structures often involves the use of amino acids or their analogues as starting materials. For example, the synthesis of 6-substituted 1,5-diazabicyclo[3.1.0]hexanes and 7-substituted 1,6-diazabicyclo[4.1.0]heptanes has been achieved through the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds in the presence of bases . Although the synthesis of 3,6-dioxabicyclo[3.1.0]hexane itself is not explicitly detailed in the provided papers, similar methodologies could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of 3,6-dioxabicyclo[3.1.0]hexane has been investigated using microwave spectroscopy, revealing that the compound adopts a boat conformation as the most stable ring structure . This conformation is consistent with other bicyclic systems, such as 6,6′-bis(1,5-diazabicyclo[3.1.0]hexane), which also prefer a boat conformation according to X-ray diffraction data .

Chemical Reactions Analysis

Bicyclic compounds similar to 3,6-dioxabicyclo[3.1.0]hexane can undergo various chemical reactions. For instance, the cyano moiety in related azabicyclohexane carbonitriles can be removed reductively, with the reaction outcome depending on the choice of alkali metal and conditions, leading to either retention or inversion of configuration . Additionally, electrophilic cyclization has been used to synthesize dioxabicyclooctanes and dioxabicyclodecenes from dimethylene hexanediols .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,6-dioxabicyclo[3.1.0]hexane have been characterized through spectroscopic methods. The microwave spectrum provided rotational constants and dipole moment components, which are indicative of the molecule's geometry and polarity . The dipole moment, in particular, is a critical property that influences the compound's interactions with other molecules and its behavior in different environments.

Scientific Research Applications

1. Application as a Promoter for Gas Hydrates

  • Summary of the Application: 3,6-Dioxabicyclo[3.1.0]hexane, also known as ETHF, is used as a promoter for gas hydrates. It is one of the three oxabicyclic compounds investigated for this purpose .
  • Methods of Application: The study involved the use of powder X-ray diffraction (PXRD) and synchrotron high-resolution powder diffraction (HRPD) to identify the type of hydrates formed with ETHF . Solid-state 13C NMR and Raman spectra were also used to determine the accommodation of CH4 molecules in the hydrates .
  • Results: All CH4 hydrates formed with ETHF were identified to be sII (Fd-3m) hydrates with corresponding lattice parameters of 17.195 Å . It was demonstrated that CH4 molecules are accommodated in the sII-S cages . The thermodynamic stability of each LGM + CH4 (and N2) hydrate system was remarkably improved compared to that of the simple CH4 (and N2) hydrate .

2. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands

  • Summary of the Application: Bicyclo[3.1.0]hexane-based nucleosides, which include 3,6-Dioxabicyclo[3.1.0]hexane, were synthesized and evaluated for their P1 receptor affinities in radioligand binding studies . The adenosine A3 receptor is a promising target for treating and diagnosing inflammation and cancer .
  • Methods of Application: The study focused on modifications at 1-, 2-, and 6-positions of the purine ring and variations of the 5’-position at the bicyclo[3.1.0]hexane moiety . The synthesized compounds were then evaluated in radioligand binding studies .
  • Results: The most potent derivative displayed moderate A3AR affinity (Ki of 0.38 μM) and high A3R selectivity . A subset of compounds varied at 5’-position was further evaluated in functional P2Y1R assays, displaying no off-target activity .

Safety And Hazards

Vapors of 3,6-Dioxabicyclo[3.1.0]hexane may form explosive mixtures with air. These vapors may travel to the source of ignition and flash back. Most vapors are heavier than air and will spread along the ground, collecting in low or confined areas .

properties

IUPAC Name

3,6-dioxabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c1-3-4(6-3)2-5-1/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUTZIYTEUMXGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80951187
Record name 3,6-Dioxabicyclo[3.1.0]hexane
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Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dioxabicyclo[3.1.0]hexane

CAS RN

285-69-8
Record name 3,6-Dioxabicyclo[3.1.0]hexane
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Record name 3,6-Dioxabicyclo(3.1.0)hexane
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Record name 3,6-Dioxabicyclo[3.1.0]hexane
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Record name 3,6-Dioxabicyclo[3.1.0]hexane
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Record name 3,6-dioxabicyclo[3.1.0]hexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
Q Li, C Chen, Y He, D Guan, L Cheng, X Hao… - Organic …, 2019 - ACS Publications
Emeriones A–C (1–3), three highly methylated polyketides with bicyclo[4.2.0]octene and 3,6-dioxabicyclo[3.1.0]hexane functionalities, were isolated from Emericella nidulans. An …
Number of citations: 14 pubs.acs.org
RA Creswell, WJ Lafferty - Journal of Molecular Spectroscopy, 1973 - Elsevier
The microwave spectrum of 3,6-dioxabicyclo[3.1.0.]hexane has been obtained. The rotational lines of one ring conformation only have been observed and assigned. Ground state …
Number of citations: 25 www.sciencedirect.com
RC Lord, TB Malloy Jr - Journal of Molecular Spectroscopy, 1973 - Elsevier
The far-infrared spectra of bicyclo(3.1.0.)hexane, 3-oxabicyclo(3.1.0.)hexane, and 3,6-dioxabicyclo(3.1.0.)hexane exhibit series of Q branches in the frequency range 250–125 cm −1 , …
Number of citations: 37 www.sciencedirect.com
JD Lewis, J Laane, TB Malloy Jr - The Journal of Chemical Physics, 1974 - pubs.aip.org
The low‐frequency vapor phase Raman spectra have been recorded for bicyclo[3.1.0]hexane, 3‐oxabicyclo[3.1.0]hexane, 6‐oxabicyclo[3.1.0]hexane, and 3,6‐dioxabicyclo[3.1.0]…
Number of citations: 35 pubs.aip.org
TB Malloy - Journal of Molecular Spectroscopy, 1974 - Elsevier
The microwave spectrum of 3-oxabicyclo(3.1.0.)hexane has been studied in the range 26.5–40 GHz (R-band) with a Hewlett Packard Model 8400 spectrometer. Both a and c-type R-…
Number of citations: 23 www.sciencedirect.com
M Ashfaq, MN Tahir, IU Khan, MS Iqbal… - … Section E: Structure …, 2008 - scripts.iucr.org
The degradation of atorvastatin calcium in methanol and hydrogen peroxide results in the crystallization of the title compound, C26H24FNO6, which shows several differences …
Number of citations: 2 scripts.iucr.org
JD Lewis, J Laane, TB Malloy Jr - 1974 - kb.osu.edu
Low-frequency gas phase Raman spectra have been recorded for bicycle (3.1.0) hexane, 3-oxabicyclo (3.1.0) hexane, 6-oxabicyclo (3.1.0) hexane, and 3, 6-dioxabicyclo (3.1.0) hexane…
Number of citations: 0 kb.osu.edu
Z Zhang, X He, G Zhang, Q Che, T Zhu… - Journal of natural …, 2017 - ACS Publications
Four new polyketides, penitalarins A–C (1–3) and nafuredin B (4), together with the known biogenetically related nafuredin A (5) were isolated from a mixed culture of a deep-sea-…
Number of citations: 40 pubs.acs.org
TB Malloy Jr - The Journal of Chemical Physics, 1976 - pubs.aip.org
The far infrared spectrum of 7‐oxabicyclo‐[4.1.0]‐hept‐3‐ene has been studied using the Jarrell–Ash 78‐900 spectrophotometer at MIT. A series of nine Q branch transitions exhibiting …
Number of citations: 4 pubs.aip.org
Y He, S Zhou, W Sun, Q Li, J Wang, J Zhang - Journal of Global …, 2022 - Elsevier
Objectives Bacterial strains that produce New Delhi metal-β-lactamase 1 (NDM-1) are a worldwide health threat. It remains a challenging task to find a potent NDM-1 inhibitor for clinical …
Number of citations: 4 www.sciencedirect.com

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